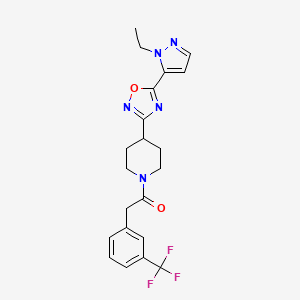

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound notable for its potential applications in various scientific domains. This compound features a complex structure involving pyrazole, oxadiazole, piperidine, and phenyl groups, along with a trifluoromethyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:

Formation of the pyrazole ring: : Starting from 1-ethylhydrazine and a 1,3-dicarbonyl compound through cyclization.

Synthesis of the 1,2,4-oxadiazole ring: : By reacting acyl hydrazide with a carboxylic acid derivative under dehydrating conditions.

Linking to the piperidine ring: : This is achieved through a nucleophilic substitution reaction.

Addition of the ethanone chain: : The final step involves attaching the ethanone derivative to the trifluoromethyl phenyl group.

Industrial Production Methods

For industrial production, the process is optimized for scale, often involving:

Continuous flow synthesis: : Enhancing yield and purity.

Automated reaction monitoring: : Ensuring precise control over reaction conditions.

Green chemistry approaches: : To reduce the environmental footprint, including solvent recycling and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions leading to various oxidized derivatives.

Reduction: : Reduction of the oxadiazole ring could lead to the corresponding amine derivatives.

Substitution: : The trifluoromethyl group can be substituted under appropriate conditions with nucleophiles.

Common Reagents and Conditions

Oxidizing agents: : e.g., potassium permanganate or chromium trioxide.

Reducing agents: : e.g., lithium aluminum hydride or sodium borohydride.

Substitution conditions: : Usually requires strong bases or nucleophiles like organolithium compounds.

Major Products

Oxidized products: : Depending on the oxidation state, a variety of ketone or carboxylic acid derivatives.

Reduced products: : Mainly amine derivatives from the reduction of the oxadiazole ring.

Substituted products: : Derivatives where the trifluoromethyl group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its diverse reactivity and as a building block for synthesizing more complex molecules.

Biology

It is investigated for its potential as a biochemical probe to study cellular processes involving its target pathways.

Medicine

The compound shows promise in drug discovery, particularly for conditions that might benefit from its interaction with specific molecular targets.

Industry

Wirkmechanismus

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and altering their activity, which in turn affects various biochemical pathways. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-(5-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-phenylethanone

1-(4-(5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-chlorophenyl)ethanone

Highlighting Uniqueness

What sets 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone apart is the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability

Let me know if there’s anything specific you’d like to dive deeper into!

Biologische Aktivität

The compound 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular structure of the compound features several pharmacologically relevant moieties:

- Pyrazole ring : Known for diverse biological activities including anti-inflammatory and anti-cancer properties.

- Oxadiazole ring : Associated with antimicrobial and antifungal activities.

- Piperidine moiety : Enhances binding affinity to biological targets.

The compound's molecular formula is C19H22F3N5O, with a molecular weight of approximately 397.41 g/mol.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage, leading to programmed cell death in various cancer cell lines such as MCF-7 .

Anti-inflammatory Effects

The pyrazole nucleus is well-documented for its anti-inflammatory effects. Several derivatives have been synthesized that demonstrate:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the one have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The presence of the oxadiazole ring enhances the compound's antimicrobial spectrum. Research has shown:

- Broad-Spectrum Activity : Derivatives have been tested against various bacterial strains, including E. coli and S. aureus, demonstrating promising results .

Case Study 1: Anticancer Efficacy

A study involving the compound's analogs was conducted where it was tested against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values lower than those of traditional chemotherapeutics.

Case Study 2: Anti-inflammatory Action

In a model of carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent reduction in inflammation, comparable to indomethacin, suggesting its potential as an effective anti-inflammatory agent .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

1-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N5O2/c1-2-29-17(6-9-25-29)20-26-19(27-31-20)15-7-10-28(11-8-15)18(30)13-14-4-3-5-16(12-14)21(22,23)24/h3-6,9,12,15H,2,7-8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPMJPADKMEGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.